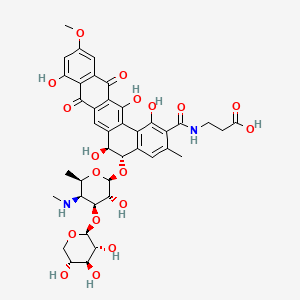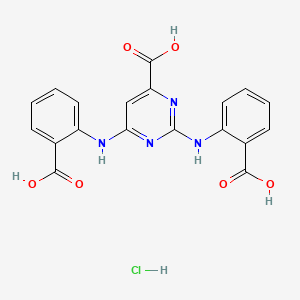
4-Pyrimidinecarboxylic acid, 2,6-bis(o-carboxyanilino)-, hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Pyrimidinecarboxylic acid, 2,6-bis(o-carboxyanilino)-, hydrochloride is a chemical compound with the molecular formula C19H15ClN4O6 and a molecular weight of 430.7986 g/mol . This compound is known for its complex structure, which includes a pyrimidine ring substituted with carboxylic acid and carboxyanilino groups. It is often used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Pyrimidinecarboxylic acid, 2,6-bis(o-carboxyanilino)-, hydrochloride typically involves the reaction of pyrimidine derivatives with carboxyaniline under specific conditions. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts like palladium on carbon (Pd/C) to facilitate the reaction. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of high-throughput screening methods can optimize the reaction conditions, ensuring high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography to remove any impurities .
Análisis De Reacciones Químicas
Types of Reactions
4-Pyrimidinecarboxylic acid, 2,6-bis(o-carboxyanilino)-, hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogens, alkylating agents
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives .
Aplicaciones Científicas De Investigación
4-Pyrimidinecarboxylic acid, 2,6-bis(o-carboxyanilino)-, hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is also employed in studying reaction mechanisms and kinetics.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs and pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials, including dyes and pigments.
Mecanismo De Acción
The mechanism of action of 4-Pyrimidinecarboxylic acid, 2,6-bis(o-carboxyanilino)-, hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- 2,6-Bis[(2-carboxyphenyl)amino]-4-pyrimidinecarboxylic acid hydrochloride
- 2,6-bis(o-carboxyanilino)-4-pyrimidinecarboxylic acid hydrochloride
Uniqueness
4-Pyrimidinecarboxylic acid, 2,6-bis(o-carboxyanilino)-, hydrochloride is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research and industrial applications .
Propiedades
Número CAS |
89450-93-1 |
|---|---|
Fórmula molecular |
C19H15ClN4O6 |
Peso molecular |
430.8 g/mol |
Nombre IUPAC |
2,6-bis(2-carboxyanilino)pyrimidine-4-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C19H14N4O6.ClH/c24-16(25)10-5-1-3-7-12(10)20-15-9-14(18(28)29)22-19(23-15)21-13-8-4-2-6-11(13)17(26)27;/h1-9H,(H,24,25)(H,26,27)(H,28,29)(H2,20,21,22,23);1H |
Clave InChI |
VUAUIEOEXROPSH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C(=O)O)NC2=NC(=NC(=C2)C(=O)O)NC3=CC=CC=C3C(=O)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




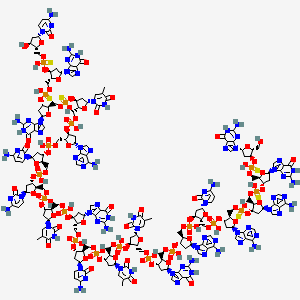


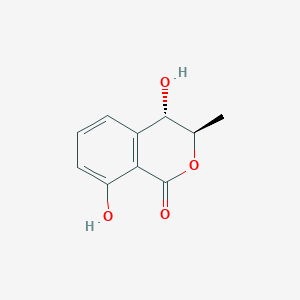


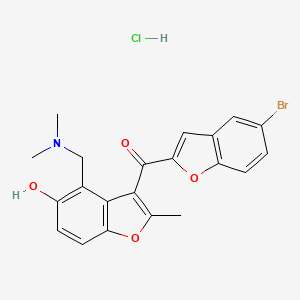


![1-methyl-4-[8-(trifluoromethyl)-6H-benzo[c][1,5]benzoxathiepin-6-yl]piperidine;oxalic acid](/img/structure/B12765285.png)
